Disodium L-cystine
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Overview
Description
Disodium L-cystine is a compound derived from the amino acid L-cysteine. It is formed by the oxidation of two L-cysteine molecules, resulting in a disulfide bond between them. This compound is often used in various scientific and industrial applications due to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium L-cystine can be synthesized through the oxidation of L-cysteine. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in an aqueous solution. The reaction conditions include maintaining a pH of around 7 to 8 and a temperature of approximately 25°C to 30°C .
Industrial Production Methods
Industrial production of this compound often involves the fermentation of microbial strains that overproduce L-cysteine. The L-cysteine is then oxidized to form L-cystine, which is subsequently converted to its disodium salt form. This method is preferred due to its cost-effectiveness and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
Disodium L-cystine undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form various sulfur-containing compounds.
Reduction: It can be reduced back to L-cysteine using reducing agents such as dithiothreitol or beta-mercaptoethanol.
Substitution: This compound can participate in substitution reactions where the disulfide bond is broken and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Dithiothreitol, beta-mercaptoethanol, and other reducing agents.
Substitution: Various nucleophiles can be used to break the disulfide bond and introduce new functional groups.
Major Products Formed
Oxidation: Sulfur-containing compounds such as sulfonic acids.
Reduction: L-cysteine.
Substitution: Compounds with modified functional groups replacing the disulfide bond.
Scientific Research Applications
Disodium L-cystine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various sulfur-containing compounds.
Biology: Plays a role in redox biology and cellular signaling due to its involvement in the cysteine/cystine shuttle system.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and cystine metabolism disorders.
Industry: Used in the production of food additives, pharmaceuticals, and cosmetics
Mechanism of Action
Disodium L-cystine exerts its effects primarily through its role in redox reactions. It acts as a precursor for the synthesis of glutathione, a major antioxidant in the body. The disulfide bond in this compound can be reduced to release L-cysteine, which then participates in various metabolic pathways. This compound also plays a role in cellular signaling and regulation of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
L-cysteine: The reduced form of L-cystine, involved in similar metabolic pathways but with different redox properties.
L-methionine: Another sulfur-containing amino acid with distinct metabolic functions.
N-acetylcysteine: A derivative of L-cysteine used as a pharmaceutical agent for its antioxidant properties.
Uniqueness
Disodium L-cystine is unique due to its disulfide bond, which allows it to participate in redox reactions and act as a precursor for glutathione synthesis. This property distinguishes it from other sulfur-containing amino acids and makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C6H12N2Na2O4S2+2 |
---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
disodium;(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C6H12N2O4S2.2Na/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);;/q;2*+1/t3-,4-;;/m0../s1 |
InChI Key |
PLVPMKWGXOOSKL-RGVONZFCSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SSC[C@@H](C(=O)O)N.[Na+].[Na+] |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N.[Na+].[Na+] |
Origin of Product |
United States |
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